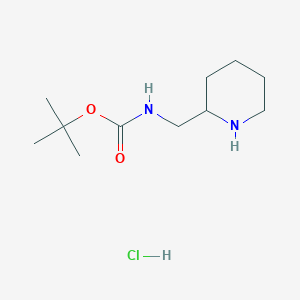

tert-butyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-butyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride, also known as tert-butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride, is a chemical compound with the molecular formula C11H22N2O2·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is commonly used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride typically involves the protection of the amine group in piperidine with a tert-butoxycarbonyl (BOC) group. The process generally includes the following steps:

Protection: The amine group of piperidine is protected using di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine.

Aminomethylation: The protected piperidine is then reacted with formaldehyde and hydrogen chloride to introduce the aminomethyl group.

Purification: The final product is purified through crystallization or other suitable methods.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in controlled environments to maintain safety and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: tert-butyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the BOC-protected amine group can be replaced by other nucleophiles.

Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and nucleophiles like amines or thiols.

Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for deprotection.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products:

Substitution Reactions: Substituted piperidine derivatives.

Deprotection Reactions: Free amine derivatives.

Coupling Reactions: Biaryl or diaryl compounds.

Applications De Recherche Scientifique

tert-butyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the preparation of biologically active molecules for studying biological pathways and mechanisms.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs targeting neurological disorders.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of tert-butyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride is primarily related to its role as a synthetic intermediate. The BOC group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products. The compound’s effects are mediated through its participation in chemical reactions rather than direct biological activity .

Comparaison Avec Des Composés Similaires

2-(Aminomethyl)piperidine: Lacks the BOC protection, making it more reactive but less stable.

1-BOC-3-(aminomethyl)piperidine: Similar structure but with the aminomethyl group at a different position.

tert-Butyl 2-piperidinylmethylcarbamate: Another BOC-protected piperidine derivative with different substituents.

Uniqueness: tert-butyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride is unique due to its specific substitution pattern and the presence of the BOC protecting group. This makes it particularly useful in synthetic chemistry for the selective protection and deprotection of amine groups, allowing for the synthesis of complex molecules with high precision .

Activité Biologique

Introduction

Tert-butyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is primarily investigated for its interactions with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for developing therapeutic agents, particularly in the context of neurological disorders and other medical applications.

Structure and Synthesis

The chemical structure of this compound allows it to function as a versatile building block in organic synthesis. It can undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which are essential for modifying its structure to enhance biological activity.

The mechanism of action involves the compound's interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalytic activity. Additionally, it may modulate receptor activity, influencing cellular signaling pathways crucial for various physiological processes.

Biological Targets

Research indicates that this compound interacts with several biological targets:

- Enzymes : It has been studied for its potential role as an inhibitor in various enzymatic pathways.

- Receptors : The compound may act on neurotransmitter receptors, which could be beneficial in treating neurological disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. For instance:

- NLRP3 Inhibition : A study evaluated the compound's ability to inhibit NLRP3-dependent pyroptosis in macrophage-like THP-1 cells, showing promising results at a concentration of 10 µM .

- Cholinesterase Inhibition : Compounds similar to this piperidine derivative have shown effective inhibition of cholinesterase enzymes, which are critical in the treatment of Alzheimer's disease .

Case Studies

- Neurological Disorders : In a study focusing on piperidine derivatives, this compound was evaluated for its potential to modulate neurotransmitter systems. The compound exhibited selective binding affinities towards certain receptors, suggesting its utility in developing treatments for conditions such as depression and anxiety .

- Antimicrobial Activity : Given the rising antibiotic resistance, derivatives of this compound have been investigated for their antimicrobial properties. Preliminary results indicate that modifications to the piperidine ring can enhance antibacterial activity against resistant strains .

Data Table: Summary of Biological Activities

| Activity Type | Assay Type | Concentration | Result |

|---|---|---|---|

| NLRP3 Inhibition | Pyroptosis Assay | 10 µM | Significant decrease in cell death |

| Cholinesterase Inhibition | Enzyme Activity Assay | Varies | Moderate to high inhibition |

| Antimicrobial Activity | Disk Diffusion Method | Varies | Effective against resistant strains |

Propriétés

IUPAC Name |

tert-butyl N-(piperidin-2-ylmethyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCKZOQZABNCRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.